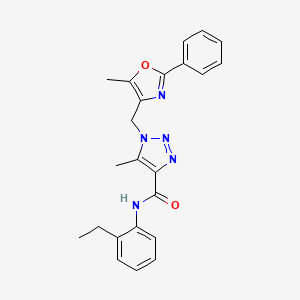

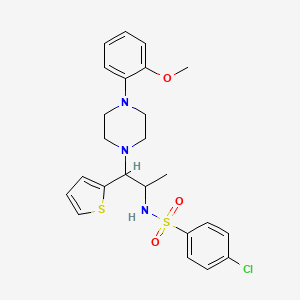

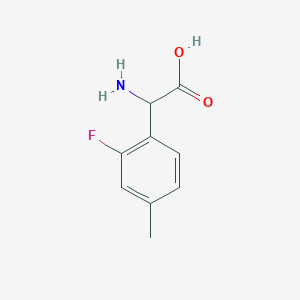

![molecular formula C16H10N4O3S2 B2745663 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide CAS No. 394227-48-6](/img/structure/B2745663.png)

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a benzothiazole ring, a nitro group, and an amide group . The presence of these functional groups suggests that this compound could have a variety of potential applications, particularly in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties suggest a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the nitro group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Structure-Function Relationship in Colorectal Tumor Cells

Thiazolides, including derivatives of benzothiazoles, have been studied for their apoptosis-inducing effects in colorectal tumor cells. These compounds, such as RM4819, interact with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1), which is often overexpressed in tumors including colon carcinomas. Their interaction with GSTP1 and subsequent apoptosis induction highlights their potential as anti-tumor agents. The studies suggest that modifications in the benzene ring of thiazolides do not significantly affect apoptosis induction, pointing to the importance of the thiazole ring's integrity for their activity (Brockmann et al., 2014).

Antimicrobial Activities of Benzothiazole Derivatives

Benzothiazole derivatives have shown significant antimicrobial activity against various pathogens, including bacteria that cause infections in different parts of the body. These derivatives, through their structural variations, demonstrate a broad spectrum of activity, suggesting their importance in developing new antimicrobial agents. The synthesis and characterization of these compounds reveal their potential utility in addressing resistance to conventional antimicrobials (Mishra et al., 2019).

Anticancer Potential of Thiazolide Derivatives

Another study on related compounds, such as AZD4877, a novel kinesin spindle protein (KSP) inhibitor derived from thiazolide derivatives, highlights the potential of these compounds as anticancer agents. The compound showed excellent biochemical potency and pharmaceutical properties suitable for clinical development, including arresting cells in mitosis leading to cellular death. Such findings underscore the potential of thiazolide and benzothiazole derivatives in cancer treatment (Theoclitou et al., 2011).

Hypoglycemic and Hypolipidemic Activity

Thiazolidinedione derivatives, containing structural motifs similar to the compound , have been evaluated for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model. These studies suggest the therapeutic potential of these compounds in managing diabetes and associated metabolic disorders, showcasing their importance in developing treatments for chronic conditions (Mehendale-Munj et al., 2011).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, it could potentially work by interacting with certain enzymes or receptors in the body.

Safety and Hazards

Orientations Futures

The future research directions for this compound could include exploring its potential applications in various fields, such as medicinal chemistry, materials science, or environmental science. Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action .

Propriétés

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O3S2/c1-8-17-13-12(24-8)7-6-11-14(13)25-16(18-11)19-15(21)9-2-4-10(5-3-9)20(22)23/h2-7H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKXQJQKVCYCRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

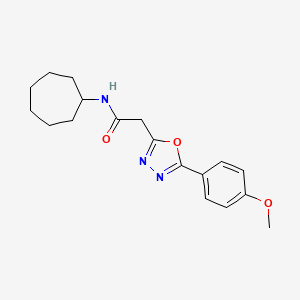

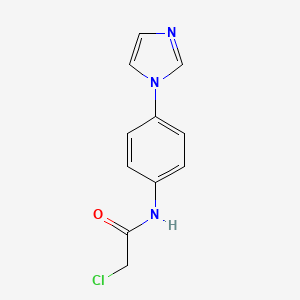

![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)

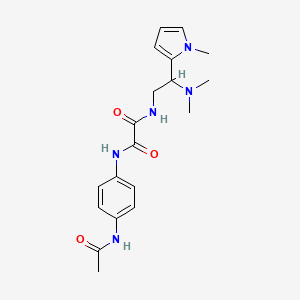

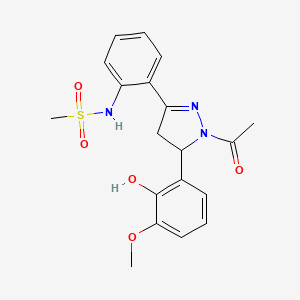

![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2745589.png)

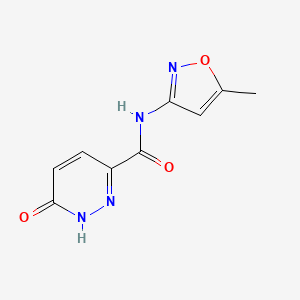

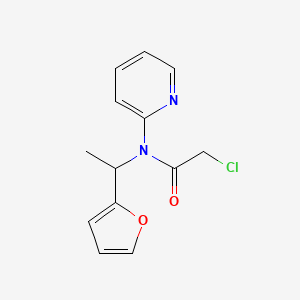

![1-(3-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745591.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2745593.png)